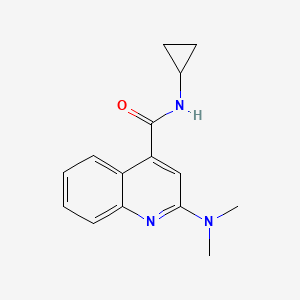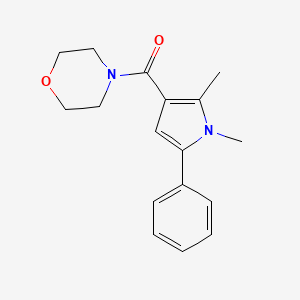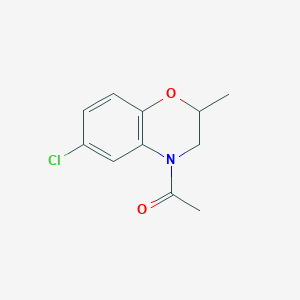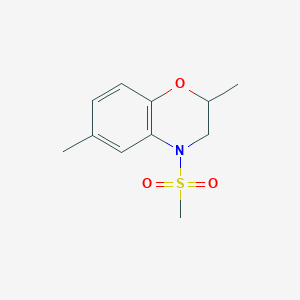
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. CPI-455 belongs to the class of indazole carboxamide compounds that have been shown to have potent anti-cancer properties.
Mechanism of Action
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is an epigenetic regulator that plays a key role in the development and progression of various types of cancer. Inhibition of LSD1 by this compound leads to the accumulation of histone methylation marks, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is its high potency and specificity for LSD1 inhibition, which makes it a valuable tool for studying the role of LSD1 in cancer biology. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the development of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and other LSD1 inhibitors. One area of interest is the exploration of combination therapies that target multiple epigenetic regulators, as well as other signaling pathways that are dysregulated in cancer. Another potential direction is the development of more potent and selective LSD1 inhibitors that can overcome some of the limitations of current compounds. Finally, there is a need for further studies to elucidate the mechanisms of action of LSD1 inhibitors and to identify biomarkers that can be used to predict patient response to therapy.
Synthesis Methods
The synthesis of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves the reaction of 3-cyclopentyl-1H-indazole-5-carboxylic acid with methylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to be effective in reducing tumor growth in mouse models of breast and lung cancer.
properties
IUPAC Name |
N-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-6-7-12-11(8-9)13(17-16-12)14(18)15-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQTIVCFDDBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)


methanone](/img/structure/B7548929.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)



![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)
